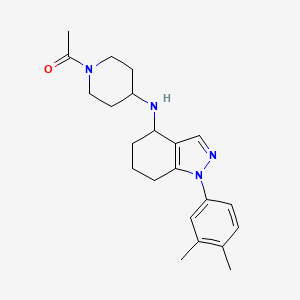
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are known for their ability to promote wakefulness and increase cognitive function without causing the side effects commonly associated with traditional stimulants such as amphetamines.
作用機序
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. These neurotransmitters are known to play a role in wakefulness, attention, and cognitive function.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to increase the release of dopamine, norepinephrine, and histamine in the brain, leading to increased wakefulness and cognitive function. It has also been shown to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its ability to improve cognitive function without causing the side effects commonly associated with traditional stimulants such as amphetamines. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential as a cognitive enhancer.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential as a cognitive enhancer. Finally, the development of more potent and selective analogs of 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide may lead to the development of more effective cognitive enhancers with fewer side effects.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethoxyaniline to form 2-(2-chlorophenyl)-3,5-dimethoxybenzamide. This intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product, 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide.
科学的研究の応用
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been the subject of numerous scientific studies due to its potential as a cognitive enhancer. It has been shown to improve working memory, attention, and executive function in both animal and human studies. Additionally, 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-14-10-13(11-15(12-14)25-2)21-19(23)22-9-5-8-18(22)16-6-3-4-7-17(16)20/h3-4,6-7,10-12,18H,5,8-9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCULXTNOCADCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)

![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986536.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)
![3-ethyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5986550.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986566.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-(4-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B5986571.png)
![N-{4-[(1,3-benzothiazol-2-ylthio)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}-N'-(2-methoxyphenyl)guanidine](/img/structure/B5986582.png)

![2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
![2-({[1-(hydroxymethyl)propyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B5986615.png)